(6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(6aR,9R)-N-[(1S,2S,4R,7S)-7-[(2S)-butan-2-yl]-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-5,8-dioxo-7-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid
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Description
(6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(6aR,9R)-N-[(1S,2S,4R,7S)-7-[(2S)-butan-2-yl]-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-5,8-dioxo-7-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid is a useful research compound. Its molecular formula is C123H156N20O23S and its molecular weight is 2314.7 g/mol. The purity is usually 95%.
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Biological Activity
The compound under investigation, characterized by its complex structure, contains multiple functional groups and stereocenters, indicating potential for diverse biological activities. This article aims to explore the biological activity of the compound, specifically focusing on its effects in various biological contexts, including antimicrobial, anti-inflammatory, and potential therapeutic applications.
Chemical Structure
The compound is a derivative of indoloquinoline and features several notable groups:
- Indoloquinoline Core : This heterocyclic structure is known for its biological activity.
- Dioxo and Hydroxy Groups : These functional groups are often associated with enhanced reactivity and biological interactions.
- Methanesulfonic Acid (MSA) : Known for its strong acidity and hygroscopic properties, MSA plays a significant role in the compound's overall activity.
Antimicrobial Activity
Recent studies have demonstrated that methanesulfonic acid exhibits significant antimicrobial properties. For instance, a formulation containing MSA was shown to effectively eradicate Staphylococcus aureus and Pseudomonas aeruginosa, two common pathogens associated with infections. The treatment resulted in mean log reductions of 6.74 ± 1.5 Log10 CFU/mm² for S. aureus and 5.55 ± 0.4 Log10 CFU/mm² for P. aeruginosa .
Table 1: Antimicrobial Efficacy of MSA-Based Formulations
Pathogen | Log Reduction (CFU/mm²) | Statistical Significance |
---|---|---|
Staphylococcus aureus | 6.74 ± 1.5 | p < 0.0001 |
Pseudomonas aeruginosa | 5.55 ± 0.4 | p < 0.0001 |
Anti-Inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties, particularly through the modulation of cytokine production and leukocyte adhesion. Compounds that interact with the NF-κB signaling pathway are known to inhibit the expression of pro-inflammatory cytokines . The presence of hydroxyl groups may enhance this activity by facilitating interactions with cellular targets involved in inflammation.
Enzyme Inhibition
Research indicates that derivatives containing sulfonyl groups can inhibit carbonic anhydrase isoenzymes, which are crucial in various physiological processes . The inhibition parameters were quantitatively assessed using spectrophotometric methods, revealing IC50 values that suggest substantial enzyme inhibition potential.
Table 2: Inhibition Parameters of Sulfonylhydrazones
Compound | IC50 (M) | Target Enzyme |
---|---|---|
Compound I | 4.86 × 10⁻⁶ | Human Carbonic Anhydrase I |
Case Studies
- Wound Healing Applications : A study highlighted the efficacy of MSA in promoting wound healing by eradicating biofilms formed by pathogenic bacteria, thus facilitating tissue regeneration .
- Diabetic Neuropathy Models : Compounds related to this structure have shown promise in ameliorating symptoms in diabetic neuropathy through anti-inflammatory mechanisms .
- Cancer Research : Investigations into similar indoloquinoline derivatives have indicated potential as anticancer agents due to their ability to induce apoptosis in cancer cells via modulation of signaling pathways .
Properties
Molecular Formula |
C123H156N20O23S |
---|---|
Molecular Weight |
2314.7 g/mol |
IUPAC Name |
(6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(6aR,9R)-N-[(1S,2S,4R,7S)-7-[(2S)-butan-2-yl]-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-5,8-dioxo-7-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C33H37N5O5.2C30H39N5O5.C29H37N5O5.CH4O3S/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;1-16(2)11-23-27(37)34-10-6-9-24(34)30(39)35(23)28(38)29(3,40-30)32-26(36)18-12-20-19-7-5-8-21-25(19)17(14-31-21)13-22(20)33(4)15-18;1-5-16(2)25-27(37)34-11-7-10-23(34)30(39)35(25)28(38)29(3,40-30)32-26(36)18-12-20-19-8-6-9-21-24(19)17(14-31-21)13-22(20)33(4)15-18;1-15(2)24-26(36)33-10-6-9-22(33)29(38)34(24)27(37)28(3,39-29)31-25(35)17-11-19-18-7-5-8-20-23(18)16(13-30-20)12-21(19)32(4)14-17;1-5(2,3)4/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);5,7-8,14,16,18,20,22-24,31,39H,6,9-13,15H2,1-4H3,(H,32,36);6,8-9,14,16,18,20,22-23,25,31,39H,5,7,10-13,15H2,1-4H3,(H,32,36);5,7-8,13,15,17,19,21-22,24,30,38H,6,9-12,14H2,1-4H3,(H,31,35);1H3,(H,2,3,4)/t21-,23?,25-,26+,27+,32-,33+;18-,20?,22-,23+,24+,29-,30+;16-,18+,20?,22+,23-,25-,29+,30-;17-,19?,21-,22+,24+,28-,29+;/m1101./s1 |
InChI Key |
HMMYROQEJAZVGJ-LVBQSUTCSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@@H]4CC5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O.CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@@H]4CC5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O.CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@@H]4CC5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O.C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5CC6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O |
Canonical SMILES |
CCC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O |
Origin of Product |
United States |
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